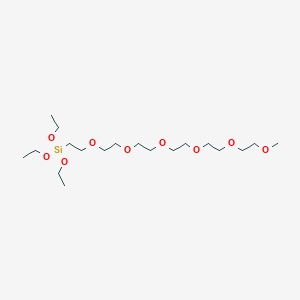

m-PEG6-triethyoxysilane

Description

m-PEG6-triethoxysilane is a polyethylene glycol (PEG)-functionalized organosilane compound characterized by a methoxy-terminated PEG chain (six ethylene glycol units) and a triethoxysilyl group. This structure enables dual functionality: the hydrophilic PEG chain enhances solubility in aqueous environments, while the triethoxysilyl group facilitates covalent bonding to hydroxyl-rich surfaces (e.g., glass, silica, or metal oxides) via hydrolysis and condensation reactions. It is widely used in surface modification, drug delivery, and nanotechnology due to its biocompatibility and stability .

Properties

IUPAC Name |

triethoxy-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42O9Si/c1-5-26-29(27-6-2,28-7-3)19-18-25-17-16-24-15-14-23-13-12-22-11-10-21-9-8-20-4/h5-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJESWVBTIAEQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCOCCOCCOCCOCCOCCOC)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42O9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation-Mediated Nucleophilic Substitution

A common strategy for synthesizing m-PEG6-triethyoxysilane involves converting the terminal hydroxyl group of mPEG6-OH into a better-leaving group, followed by nucleophilic substitution with a silane-containing reagent.

-

Tosylation of mPEG6-OH :

The hydroxyl group of mPEG6-OH reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine, forming mPEG6-OTs. This step activates the PEG chain for subsequent substitution. -

Silane Group Introduction :

The tosylated intermediate reacts with (3-aminopropyl)triethoxysilane (APTES) or a similar silane reagent. For example, nucleophilic displacement of the tosyl group by an amine yields mPEG6-triethyoxysilane:This method achieves moderate yields (60–75%) and requires rigorous purification via column chromatography or HPLC to remove unreacted silane and byproducts.

Direct Coupling via Silane Functionalization

An alternative route involves directly functionalizing mPEG6-OH with a triethoxysilane-containing coupling agent.

-

Activation of mPEG6-OH :

The hydroxyl group is activated using carbonyl diimidazole (CDI) or N,N′-dicyclohexylcarbodiimide (DCC), forming an intermediate susceptible to silane attachment. -

Reaction with Isocyanatosilane :

The activated mPEG6 reacts with 3-isocyanatopropyltriethoxysilane (IPTES), forming a urethane linkage:This method offers higher regioselectivity and yields (~80%) but requires anhydrous conditions to prevent silane hydrolysis.

Patent-Based Synthesis from Cost-Effective Intermediates

A patented approach (EP2268609B1) outlines a scalable synthesis for PEG-6 linkers, adaptable for this compound:

-

Intermediate Preparation :

-

Step 1 : 1,11-Dihydroxy-3,6,9-trioxa-undecane (a PEG-6 diol) is tosylated using TsCl to form 11-O-tosyl-3,6,9-trioxa-1-hydroxy-undecane.

-

Step 2 : The tosyl group is displaced by phthalimide potassium, yielding N-(3,6,9-trioxa-11-hydroxy-undecane)-phthalimide.

-

Step 3 : Hydrazinolysis removes the phthalimide group, generating a primary amine.

-

-

Silane Incorporation :

The amine intermediate reacts with (3-triethoxysilylpropyl) isocyanate, forming the final product:This method emphasizes cost efficiency and scalability, with total synthesis times of 3–4 weeks for kilogram-scale production.

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Tosylation-Substitution | Tosylation, amine-silane coupling | 60–75% | Simple reagents, adaptable | Byproduct removal, moderate yields |

| Direct Coupling | CDI activation, isocyanatosilane | ~80% | High selectivity, fewer steps | Moisture-sensitive reagents |

| Patent-Based Synthesis | Phthalimide substitution, hydrazinolysis | 70–85% | Scalable, cost-effective intermediates | Multi-step purification, long duration |

Optimization Strategies and Industrial Considerations

Reaction Condition Optimization

-

Temperature Control : Silane reactions require temperatures between 70–100°C to prevent premature hydrolysis while ensuring complete substitution.

-

Solvent Selection : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) minimizes side reactions.

-

Catalyst Use : Lewis acids like tin(II) octoate improve silane coupling efficiency in non-polar solvents.

Purification and Quality Control

Chemical Reactions Analysis

Types of Reactions

m-PEG6-triethyoxysilane undergoes various types of chemical reactions, including:

Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.

Oxidation: The conversion of the silane group to a silanol group.

Substitution: The replacement of the ethoxy groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Typically catalyzed by transition metals such as platinum or rhodium.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or ozone.

Substitution: Can be achieved using nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

m-PEG6-triethyoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used for surface modification of inorganic materials to improve their hydrophilicity and stability.

Biology: Employed in the development of biosensors and diagnostic assays by immobilizing biomolecules onto sensor surfaces.

Medicine: Utilized in drug delivery systems to enhance the stability and biocompatibility of nanoparticles and liposomes.

Mechanism of Action

The mechanism of action of m-PEG6-triethyoxysilane involves the covalent bonding of the triethyoxysilane group to inorganic surfaces, such as silica or glass. This bonding allows for the attachment of various functional groups or biomolecules through the PEG chain, enhancing the surface properties of the material. The PEG chain provides hydrophilicity and reduces protein adsorption, making it suitable for biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares m-PEG6-triethoxysilane with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparison

‡Molecular formula estimated based on PEG6 chain length.

Physicochemical Properties

- Hydrophilicity: m-PEG6-triethoxysilane exhibits higher hydrophilicity than non-PEGylated silanes like hexamethyldisiloxane due to its PEG chain .

- Reactivity : The triethoxysilyl group in m-PEG6-triethoxysilane hydrolyzes slower than trimethylsilyl groups (e.g., in hexamethyldisiloxane), enabling controlled surface bonding .

- Solubility: PEGylated derivatives (e.g., m-PEG5-sulfonic acid) show superior water solubility compared to non-ionic silanes, with solubility further enhanced by longer PEG chains (PEG6 > PEG5) .

Research Findings and Limitations

- PEG Chain Length : Studies suggest PEG6 derivatives provide enhanced steric hindrance and biocompatibility compared to PEG5 analogs, critical for drug delivery systems .

- Hydrolysis Kinetics : Triethoxysilanes exhibit pH-dependent hydrolysis, with optimal bonding at neutral to slightly acidic conditions, contrasting with faster-reacting trimethylsilanes .

- Data Gaps: Direct comparative studies on m-PEG6-triethoxysilane are scarce; most data are extrapolated from PEG5 derivatives or non-PEG silanes.

Q & A

Q. What ethical standards apply when publishing data on m-PEG6-triethoxysilane’s cytotoxicity?

- Methodological Answer :

- Data Integrity : Disclose all raw data, including outlier removal criteria.

- Confidentiality : Anonymize collaborator contributions in multi-institutional studies.

- Plagiarism Checks : Use software (e.g., Turnitin) to ensure original analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.